molecular formula C16H14FNO3 B11232627 N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11232627
M. Wt: 287.28 g/mol
InChI Key: ITMVRLZPDVDXJG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a fluorophenyl group and a carboxamide group attached to the benzodioxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves the reaction of 4-fluoroaniline with 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to active sites of target proteins through hydrogen bonding, π-π interactions, and hydrophobic interactions . This binding can result in the inhibition of enzyme activity or alteration of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzodioxepine core, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives.

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C16H14FNO3/c17-12-3-5-13(6-4-12)18-16(19)11-2-7-14-15(10-11)21-9-1-8-20-14/h2-7,10H,1,8-9H2,(H,18,19)

InChI Key

ITMVRLZPDVDXJG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)F)OC1

Origin of Product

United States

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